

(2R,3R)-Taxifolin: A Technical Guide on its Biological Activity

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Compound of Interest

Compound Name: (2R,3R)-E1R

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Introduction

(2R,3R)-Taxifolin, also known as (+)-dihydroquercetin, is a natural flavonoid found in various plants such as the Siberian larch, milk thistle, and onions.[1][2] As a member of the flavanonol subclass, its unique stereochemistry at the C2 and C3 positions of its C-ring is a defining feature.[1] This document provides an in-depth technical overview of the biological activities of the (2R,3R)-stereoisomer of taxifolin, focusing on its antioxidant, anti-inflammatory, and anticancer properties. It is intended to serve as a comprehensive resource, detailing quantitative data, experimental protocols, and the underlying signaling pathways.

Antioxidant Activity

(2R,3R)-Taxifolin exhibits significant antioxidant and radical-scavenging properties, which are attributed to the hydroxyl groups on its A and B rings that can neutralize free radicals.[3][4]

Quantitative Antioxidant Data

The antioxidant capacity of (2R,3R)-Taxifolin has been quantified using various in vitro assays. The following table summarizes key findings, including IC50 values and reducing power capabilities.

Assay Type	Result (IC50 or Absorbance)	Comparison/Standard	Reference
DPPH Radical Scavenging	IC50: 32.41 ± 3.35 µg/mL	-	[2][5]
ABTS Radical Scavenging	IC50: 0.83 µg/mL	-	[4]
Superoxide Radical (O ₂ ^{•-}) Scavenging	IC50: 9.91 µg/mL	BHA: 34.65 µg/mL	[6]
Ferric Reducing Antioxidant Power (FRAP)	2.507 ± 0.136 (Absorbance at 30 µg/mL)	BHT: 2.826, BHA: 2.811	[7]
Cupric Ion (Cu ²⁺) Reducing Power (CUPRAC)	0.750 ± 0.24 (Absorbance at 30 µg/mL)	BHT: 0.717, BHA: 0.698	[7]
Inhibition of Linoleic Acid Peroxidation	81.02% inhibition at 30 µg/mL	BHT: 94.29%, BHA: 90.12%	[4][7]

Mechanism of Antioxidant Action

The antioxidant mechanism of (2R,3R)-Taxifolin involves the donation of hydrogen atoms from its phenolic hydroxyl groups to neutralize reactive oxygen species (ROS).[8] Interestingly, in an oxidative environment, (2R,3R)-Taxifolin can be oxidized to a quinone-like product.[9][10] While it was initially proposed that this product could rearrange to form the more potent antioxidant quercetin, recent studies have shown that this conversion does not readily occur. Instead, the oxidized B-ring of the taxifolin quinone can be reduced back to its original form by agents like ascorbate or form adducts with molecules such as glutathione.[9][10]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a general procedure for assessing the free radical scavenging activity of (2R,3R)-Taxifolin using the stable 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical.

Materials:

- (2R,3R)-Taxifolin
- DPPH (1,1-diphenyl-2-picrylhydrazyl)
- Methanol
- 96-well microplate
- Microplate reader

Procedure:

- Prepare a stock solution of (2R,3R)-Taxifolin in methanol.
- Create a series of dilutions of the taxifolin stock solution.
- Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).
- In a 96-well plate, add a specific volume of each taxifolin dilution to the wells.
- Add the DPPH solution to each well to initiate the reaction.
- Include a control group containing only DPPH solution and methanol.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance of each well at approximately 517 nm using a microplate reader.
- Calculate the percentage of DPPH radical scavenging activity for each concentration of taxifolin using the formula: % Inhibition = $[(Abs_control - Abs_sample) / Abs_control] * 100$
- Determine the IC₅₀ value, which is the concentration of taxifolin required to inhibit 50% of the DPPH radicals.

Anti-inflammatory Activity

(2R,3R)-Taxifolin has demonstrated potent anti-inflammatory effects by modulating key signaling pathways and reducing the expression of pro-inflammatory mediators.[11][12]

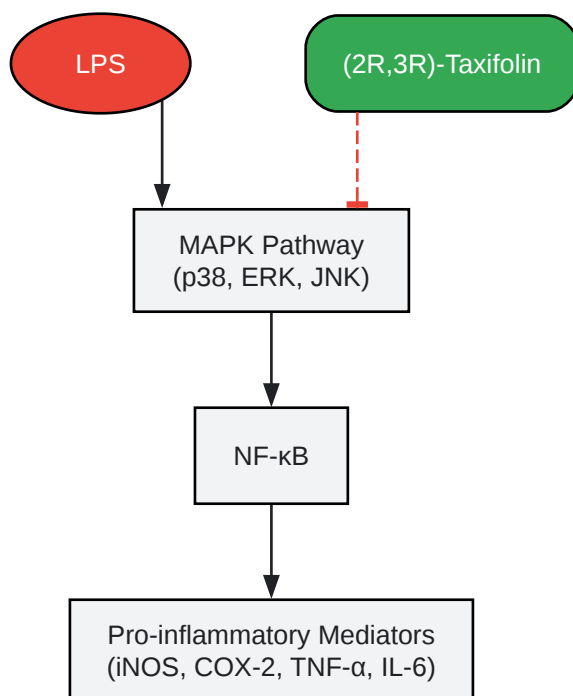
Quantitative Anti-inflammatory Data

The anti-inflammatory efficacy of (2R,3R)-Taxifolin has been evaluated in various cell-based models.

Cell Line	Inducer	Measured Effect	Concentration	Result	Reference
RAW 264.7	LPS (200 ng/mL)	NO Production	20, 40, 80 μ mol/L	Dose-dependent decrease	[11]
RAW 264.7	LPS (200 ng/mL)	IL-1 β , IL-6 Expression	20, 40, 80 μ mol/L	Dose-dependent decrease	[11]
RAW 264.7	LPS (200 ng/mL)	iNOS, COX-2, VEGF, TNF- α Expression	20, 40, 80 μ mol/L	Dose-dependent decrease	[11]
BEAS-2B	TNF- α	MMP10 Expression	Not specified	Inhibition	[13]

Signaling Pathways in Inflammation

(2R,3R)-Taxifolin exerts its anti-inflammatory effects primarily through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and NF- κ B signaling pathways.[11][12] In lipopolysaccharide (LPS)-stimulated macrophages, taxifolin has been shown to decrease the phosphorylation of key MAPK proteins (ERK, JNK, and p38), thereby suppressing the downstream production of pro-inflammatory cytokines and enzymes like iNOS and COX-2.[11] It also inhibits the Wnt/ β -catenin pathway by downregulating Matrix Metalloproteinase 10 (MMP10) in human bronchial epithelial cells.[13]



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Caption: Inhibition of the MAPK signaling pathway by (2R,3R)-Taxifolin.

Experimental Protocol: Measurement of Nitric Oxide (NO) Production

This protocol describes the Griess assay, used to quantify nitrite (a stable product of NO) in cell culture supernatants as an indicator of NO production.

Materials:

- RAW 264.7 murine macrophage cells
- (2R,3R)-Taxifolin
- Lipopolysaccharide (LPS)
- DMEM culture medium with 10% FBS
- Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

- Sodium nitrite (for standard curve)
- 96-well plate

Procedure:

- Seed RAW 264.7 cells in a 96-well plate at a density of 1×10^5 cells/well and incubate overnight.[11]
- Pre-treat the cells with various concentrations of (2R,3R)-Taxifolin (e.g., 20, 40, 80 μ M) for 1-2 hours.[11]
- Stimulate the cells with LPS (e.g., 200 ng/mL) for 24 hours.[11] Include control wells (no treatment) and LPS-only wells.
- After incubation, collect the cell culture supernatant.
- Prepare a standard curve using known concentrations of sodium nitrite.
- In a new 96-well plate, add 50 μ L of supernatant from each well and 50 μ L of each standard.
- Add 50 μ L of Griess Reagent Part A to all wells and incubate for 10 minutes at room temperature, protected from light.
- Add 50 μ L of Griess Reagent Part B to all wells and incubate for another 10 minutes.
- Measure the absorbance at 540 nm.
- Calculate the nitrite concentration in the samples by comparing the absorbance values to the standard curve.

Anticancer Activity

(2R,3R)-Taxifolin has shown promise as an anticancer agent by inducing apoptosis, inhibiting cell proliferation, and suppressing metastasis in various cancer cell lines.[14][15][16]

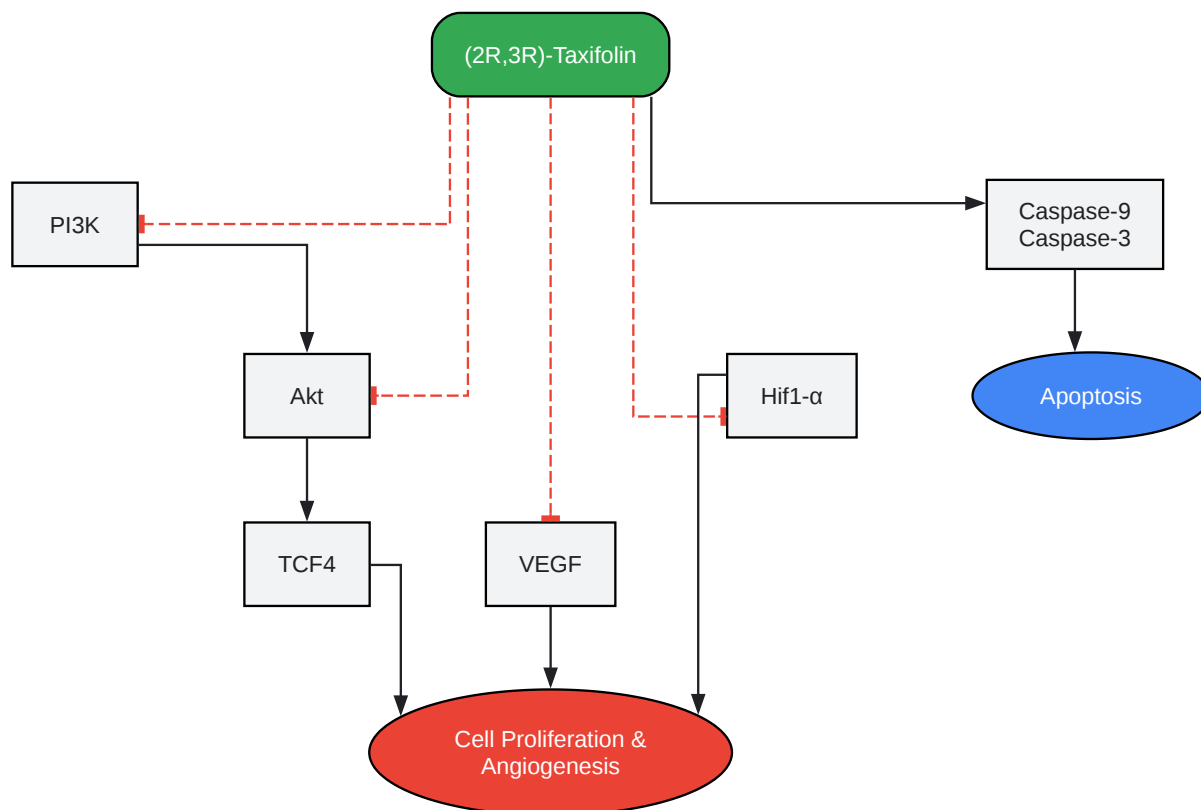
Quantitative Anticancer Data

The cytotoxic and antiproliferative effects of (2R,3R)-Taxifolin are summarized below.

Cell Line	Assay	Result (IC50)	Reference
HCT-116 (Colon Cancer)	MTT Assay	32 ± 2.35 µg/mL	[14]
HepG2 (Liver Cancer)	MTT Assay	0.15 µM	[17]
HuH7 (Liver Cancer)	MTT Assay	0.22 µM	[17]
A549 (Lung Cancer)	Not specified	Dose-dependent inhibition of cell viability	[15]
H1975 (Lung Cancer)	Not specified	Dose-dependent inhibition of cell viability	[15]

Signaling Pathways in Cancer

The anticancer mechanisms of (2R,3R)-Taxifolin are multifaceted. It has been shown to induce apoptosis through the activation of caspase-3 and caspase-9.[14] In liver cancer cells, it downregulates the expression of Hif1- α , VEGF, and Akt.[17] In lung cancer models, taxifolin suppresses cancer stemness and epithelial-mesenchymal transition (EMT) by inactivating the PI3K/TCF4 pathway.[15] Furthermore, it can inhibit tumor growth by modulating the Wnt/ β -catenin signaling pathway.[3]



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Caption: Anticancer signaling pathways modulated by (2R,3R)-Taxifolin.

Experimental Protocol: MTT Cell Viability Assay

This protocol details the MTT assay, a colorimetric method for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

- Cancer cell line (e.g., HCT-116)
- (2R,3R)-Taxifolin
- Complete culture medium (e.g., DMEM)

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well tissue culture plate

Procedure:

- Seed cells into a 96-well plate at a density of 2×10^4 cells/well and allow them to adhere overnight.[14]
- Treat the cells with various concentrations of (2R,3R)-Taxifolin (e.g., 5 to 40 $\mu\text{g/mL}$) for a specified period (e.g., 48 hours).[14] Include untreated control wells.
- After the treatment period, remove the medium and add fresh medium containing MTT solution (10% of the total volume).
- Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
- Gently shake the plate for 5-10 minutes to ensure complete dissolution.
- Measure the absorbance of the purple solution at approximately 570 nm.
- Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Conclusion

(2R,3R)-Taxifolin is a bioactive flavonoid with a well-documented profile of antioxidant, anti-inflammatory, and anticancer activities. Its ability to modulate multiple signaling pathways, including MAPK, NF- κ B, and PI3K/Akt, underscores its therapeutic potential. The quantitative data and detailed protocols provided in this guide offer a valuable resource for researchers and

professionals in the field of drug discovery and development, facilitating further investigation into the pharmacological applications of this promising natural compound.

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